molecular formula C12H15B B1640633 7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

Cat. No.: B1640633
M. Wt: 239.15 g/mol
InChI Key: VUAGQOMMVXBEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,1-dimethyl-1,2,3,4-tetrahydronaphthalene is a useful research compound. Its molecular formula is C12H15Br and its molecular weight is 239.15 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15B

Molecular Weight

239.15 g/mol

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydro-1H-naphthalene

InChI

InChI=1S/C12H15Br/c1-12(2)7-3-4-9-5-6-10(13)8-11(9)12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

VUAGQOMMVXBEDN-UHFFFAOYSA-N

SMILES

CC1(CCCC2=C1C=C(C=C2)Br)C

Canonical SMILES

CC1(CCCC2=C1C=C(C=C2)Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-bromo-phenyl)-4-methyl-pent-1-en-3-one (Compound 14, 7.98 g, 31.7 mmol) in 20 mL diethyl ether at 0° C. was slowly added lithium aluminum hydride (LAH) (1.20 g, 38.0 mmol). After stirring for one hour and subsequent warming to room temperature the reaction was quenched by 2 mL of saturated ammonium chloride solution at 0° C. with an ice bath and dried over anhydrous MgSO4. Solid was removed by filtration and the filtrate was concentrated at reduced pressure to obtain a crude colorless oil. 5 g of polyphosphoric acid (PPA) was then added to the crude oil and the mixture was heated at 120° C. for 15 min. After cooling to room temperature, the mixture was taken up in water (100 mL), extracted with diethyl ether (3×15 mL), washed with brine (1×15 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (hexane) afforded the title compound (6.70 g, 89% yield) as a light yellow oil:
Quantity
7.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Three
[Compound]
Name
polyphosphoric acid
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
89%

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